cesium;triiodide
Description
Cesium triiodide (CsI₃) is an inorganic compound composed of cesium (Cs⁺) and the triiodide ion (I₃⁻). It belongs to the polyiodide family, characterized by chains or clusters of iodine atoms. CsI₃ crystallizes in an orthorhombic structure, as determined by early X-ray diffraction studies . Thermodynamic investigations reveal that CsI₃ can coexist with cesium iodide (CsI) and higher polyiodides like CsI₄ under specific conditions .
In materials science, CsI₃ is often studied in the context of perovskite solar cells. For example, cesium lead triiodide (CsPbI₃), a derivative of CsI₃, adopts a cubic or orthorhombic perovskite structure and exhibits a direct bandgap (~1.7–1.8 eV), making it suitable for photovoltaic applications . CsI₃ itself has also been explored in antimicrobial formulations due to iodine’s biocidal properties, particularly in complexes with crown ethers .
Structure
2D Structure
Properties
Molecular Formula |
CsI3-2 |
|---|---|
Molecular Weight |
513.6189 g/mol |
IUPAC Name |
cesium;triiodide |
InChI |
InChI=1S/Cs.3HI/h;3*1H/q+1;;;/p-3 |
InChI Key |
UBARFHYEKZLYQX-UHFFFAOYSA-K |
Canonical SMILES |
[I-].[I-].[I-].[Cs+] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Cesium Iodide and Iodine
The classical approach to synthesizing cesium triiodide involves the reaction of cesium iodide (CsI) with elemental iodine (I2) in solution. This method exploits the formation of the triiodide ion (I3−) through the equilibrium:
$$
\text{I}2 + \text{I}^- \rightleftharpoons \text{I}3^-
$$
By mixing stoichiometric amounts of CsI and I2, CsI3 can be precipitated or crystallized from solution. This method typically uses polar solvents such as water or alcohol to dissolve the reagents and promote ion formation.
Solution-Based Thin Film Preparation (Adapted from CsSnI3 Methodology)
A closely related preparation technique, demonstrated for cesium tin triiodide (CsSnI3), can be adapted for cesium triiodide thin films. This involves preparing concentrated solutions of cesium iodide and an iodine source, mixing them to form a cesium triiodide solution, and then depositing this solution onto substrates by dropwise coating or spin coating, followed by controlled heating to dry and form thin films.
| Step | Description | Conditions |
|---|---|---|
| S1 | Prepare CsI solution (5–50 wt%) | Dissolve 99.9% pure CsI in water or deionized water |
| S2 | Prepare iodine or iodine precursor solution | Concentration adjusted to stoichiometry |
| S3 | Mix solutions to form CsI3 solution | Maintain molar ratio consistent with CsI3 stoichiometry |
| S4 | Deposit solution on substrate | Dropwise or spin coating on glass, ceramic, or metal foil |
| S5 | Heat substrate to dry and form film | 60–80 °C for 3–8 minutes |
This method allows for large-area film formation without vacuum processing, reducing cost and complexity.
High-Pressure Crystallization and Structural Symmetrization
Recent studies using synchrotron single-crystal X-ray diffraction have revealed that cesium triiodide undergoes structural phase transitions under high pressure (above ~1.24 GPa), shifting from orthorhombic to trigonal crystal systems. These conditions can be used to obtain different polymorphs of CsI3 with distinct properties, although this is more relevant for fundamental research than bulk synthesis.
Wet Chemical Synthesis of Cesium Iodide Colloidal Nanocrystals (Related Compound)
While focused on cesium iodide (CsI), wet chemical synthesis routes for ionic cesium iodide colloidal nanocrystals provide insights into controlled morphology and purity that could be adapted for CsI3 synthesis.
- Morphologies such as nanospheres, hexagonal nanoplates, and nanocubes can be achieved.
- The process involves ionic bonding chemistry and control of solvent conditions to regulate nucleation and growth.
- Sensitivity to electron beam irradiation during characterization highlights the need for careful handling.
Chemical Reaction and Thermodynamic Considerations
The fundamental chemical reaction for cesium triiodide formation can be represented as:
$$
\text{CsI} + \text{I}2 \rightarrow \text{CsI}3
$$
Thermodynamic data from related studies indicate that the formation of cesium polyiodides is favored under controlled temperature and solvent conditions. The equilibrium constants and Gibbs free energy changes depend on temperature and solvent environment, influencing yield and purity.
A related patent for cesium tin triiodide preparation shows the reaction:
$$
3 \text{CsI} + \text{SnCl}2 \rightarrow \text{CsSnI}3 + 2 \text{CsCl}
$$
Though this involves tin, the principle of solution mixing and controlled heating applies to CsI3 synthesis.
Data Table: Summary of Preparation Conditions for Cesium Triiodide
Chemical Reactions Analysis
Cesium triiodide undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where the iodide ions can be oxidized to iodine or reduced to iodide ions.
Substitution Reactions: Cesium triiodide can react with other halogens or halide compounds, leading to the substitution of iodide ions with other halide ions.
Precipitation Reactions: It can form precipitates with certain organic compounds, such as diazobenzene.
Common reagents and conditions for these reactions include aqueous solutions, organic solvents like ethanol, and various halogenating agents. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Cesium triiodide (CsI3) is a chemical compound with some applications, though less common than other cesium or iodide compounds. Research suggests its use or study in the context of photovoltaics and material science, particularly in relation to cesium lead triiodide perovskites . Additionally, it can be formed as an intermediate in the synthesis of other compounds .
Potential Applications and Research Areas
- Photovoltaics: CsI3 is related to cesium lead triiodide (CsPbI3), a material investigated for photovoltaic applications because of its suitable band gap, strong optical absorption, and high thermal stability . Research focuses on enhancing the conversion efficiency and operational stability of CsPbI3-based solar cells .
- Additive in Perovskite Crystals: Research has explored adding germanium (Ge) to formamidinium cesium lead triiodide perovskite crystals, with the goal of reducing the amount of lead (Pb) and investigating microstructures and device performance .
- Lithium Metal Anodes: CsI3 has been identified for its potential role in electrostatic shielding to homogenize the deposition progress of Li⁺ in lithium metal anodes .
- Surface Studies: CsPbI3 surfaces have been studied to understand their atomic and electronic structures, which is important for the material's development as a photoabsorber in solar cells . Studies using first-principles methods have examined the (001) surface of CsPbI3 to determine the stability of different surface terminations and the impact of surface reconstructions on electronic properties .
Mechanism of Action
The mechanism by which cesium triiodide exerts its effects is primarily through its ability to undergo phase transitions and structural changes under different conditions. For example, it undergoes a phase transition from a layered structure to a three-dimensional structure under high pressure . These structural changes can influence its chemical reactivity and physical properties, making it useful in various applications.
Comparison with Similar Compounds
Cesium-Based Triiodide Perovskites
Key Findings :
- Structural Stability : CsPbI₃ suffers from phase instability at ambient conditions but can be stabilized through surface engineering (e.g., thiocyanate molten salts or germanium doping) . In contrast, CsSnI₃ degrades rapidly in air due to Sn²⁺ oxidation .
- Optoelectronic Properties : CsPbI₃’s bandgap (~1.7 eV) is ideal for tandem solar cells, while CsSnI₃’s narrower bandgap (~1.3 eV) limits its use in single-junction devices .
Other Metal Triiodides
Key Findings :
Organic-Inorganic Hybrid Triiodide Perovskites
Key Findings :
- Cation Influence : Replacing organic cations (e.g., MA⁺, FA⁺) with Cs⁺ in hybrid perovskites improves thermal stability but may reduce flexibility. For example, Cs-doped FAPbI₃ achieves a substitution limit of ~30% before phase segregation occurs .
- Hot-Carrier Dynamics : CsSnI₃ exhibits slower hot-carrier cooling (~15 meV shift) compared to organic tin triiodides (~45 meV), impacting charge extraction in solar cells .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing phase-pure cesium lead triiodide (CsPbI3), and how can researchers mitigate common impurities?
- Methodology : Use solution-based methods (e.g., antisolvent crystallization) under inert atmospheric conditions to minimize oxidation. For cubic (α-phase) CsPbI3, maintain a temperature of 60–80°C during annealing. Monitor phase purity via X-ray diffraction (XRD) with Rietveld refinement to detect secondary phases like orthorhombic (γ-phase) or δ-phase .
- Data Contradictions : Discrepancies in reported lattice parameters may arise from moisture absorption. Use humidity-controlled XRD chambers (<5% RH) to ensure consistency .
Q. Which spectroscopic and microscopic techniques are critical for characterizing CsPbI3 structural and optoelectronic properties?
- Methodology :
- UV-Vis Spectroscopy : Measure absorption edges to determine bandgap (~1.73 eV for α-phase). Compare with photoluminescence (PL) spectra to identify trap states .
- Scanning Electron Microscopy (SEM) : Use low-voltage imaging (1–2 kV) to avoid beam-induced degradation of iodide-rich surfaces .
- Transient Absorption Spectroscopy : Resolve charge-carrier dynamics (e.g., recombination lifetimes) under simulated solar illumination .
Q. How can researchers address the instability of CsPbI3 under ambient conditions?
- Methodology :
- Surface Passivation : Apply hydrophobic polymers (e.g., fluorinated PVDF) to shield against moisture. Validate stability via accelerated aging tests (85°C/85% RH for 500+ hours) .
- Doping Strategies : Incorporate rubidium (Rb<sup>+</sup>) or formamidinium (FA<sup>+</sup>) to stabilize the perovskite lattice. Use ICP-MS to confirm dopant concentrations .
Advanced Research Questions
Q. What atomic-scale mechanisms drive surface reconstruction in CsPbI3, and how do termination layers influence electronic properties?
- Methodology : Perform first-principles density functional theory (DFT) calculations to model CsI- and PbI2-terminated (001) surfaces. Construct surface phase diagrams (SPDs) to identify stable reconstructions under varying chemical potentials. Validate with angle-resolved photoemission spectroscopy (ARPES) to map surface states .
- Data Contradictions : Computational models may overestimate bandgap narrowing in α-phase surfaces. Cross-check with experimental ellipsometry data .
Q. How do interfacial defects in CsPbI3/TiO2 heterojunctions impact photovoltaic efficiency?
- Methodology :
- Defect Analysis : Use deep-level transient spectroscopy (DLTS) to quantify trap densities at the interface. Compare with J-V curves to correlate defects with hysteresis .
- Mitigation : Optimize TiO2 mesoporous layer thickness (200–400 nm) to balance charge extraction and recombination losses. Validate via intensity-modulated photovoltage spectroscopy (IMVS) .
Q. What role does cation cascade engineering play in enhancing CsPbI3 device performance?
- Methodology : Design a "cation cascade" by integrating Rb<sup>+</sup>, Cs<sup>+</sup>, and FA<sup>+</sup> to reduce lattice strain. Use grazing-incidence XRD (GI-XRD) to monitor phase evolution during annealing. Achieve stabilized efficiencies >20% by balancing cation radii to meet Goldschmidt tolerance factor criteria (0.8–1.0) .
Methodological Guidance for Data Handling
Q. How should researchers resolve contradictions in reported photovoltaic efficiencies for CsPbI3-based devices?
- Triangulation : Cross-validate external quantum efficiency (EQE) measurements with electroluminescence (EL) imaging to identify localized defects. Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in precursor purity .
- Reproducibility : Adhere to ISOS-L-1 protocols for light-soaking tests. Publish full details of encapsulation methods and maximum power point tracking (MPPT) parameters .
Q. What strategies ensure reliable computational modeling of CsPbI3 electronic structures?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
